molecular formula C20H18ClNO2 B6099526 5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione

5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione

Cat. No. B6099526
M. Wt: 339.8 g/mol
InChI Key: KJCLHODYWVQNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as CCMA and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of CCMA is not fully understood. However, it has been suggested that CCMA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. CCMA has also been found to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
CCMA has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. CCMA has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

CCMA has several advantages for lab experiments, including its high yield synthesis method, low cost, and potential applications in various fields. However, CCMA has some limitations, including its low solubility in water and potential toxicity.

Future Directions

There are several future directions for the study of CCMA. One potential direction is the development of CCMA as a therapeutic agent for the treatment of cancer, bacterial, and fungal infections. Another potential direction is the synthesis of CCMA derivatives with improved solubility and efficacy. CCMA can also be studied for its potential use as a catalyst in various organic reactions. Additionally, CCMA can be studied for its potential use as an adsorbent for the removal of other pollutants from wastewater.
In conclusion, CCMA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CCMA can lead to the development of new therapeutic agents, catalysts, and adsorbents for various applications.

Synthesis Methods

CCMA can be synthesized using several methods, including the reaction of 4-chlorobenzaldehyde and 4-methylphenylhydrazine in ethanol, followed by the addition of cyclohexane-1,3-dione. This reaction produces CCMA in high yields and is a simple and efficient method.

Scientific Research Applications

CCMA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CCMA has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CCMA has also been studied for its potential use as an antibacterial and antifungal agent. In material science, CCMA has been studied for its potential use as a precursor for the synthesis of various organic compounds. In environmental science, CCMA has been studied for its potential use as an adsorbent for the removal of heavy metals from wastewater.

properties

IUPAC Name

5-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-13-2-8-17(9-3-13)22-12-18-19(23)10-15(11-20(18)24)14-4-6-16(21)7-5-14/h2-9,12,15,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCLHODYWVQNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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